molecular formula C17H17N3O4S2 B161302 CAY10698

CAY10698

Katalognummer: B161302
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: CENSVXZQMJBVHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAY10698 (CAS: 684236-01-9) is a potent and selective inhibitor of 12-lipoxygenase (12-LOX), with an IC50 of 5.1 µM . Structurally, it is characterized by the formula C17H17N3O4S2, featuring a methoxy-substituted aromatic core linked to a sulfonamide group . Its selectivity and moderate potency have led to its use in pre-clinical research, particularly in models of pancreatic islet dysfunction and platelet activation .

Vorbereitungsmethoden

The synthesis of CAY10698 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.

Analyse Chemischer Reaktionen

CAY10698 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise die inhibitorische Aktivität verändern.

    Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die die Aktivität der Verbindung verstärken oder verringern können.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

CAY10698, also known as 4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-N-2-thiazolyl-benzenesulfonamide, is a compound that has garnered attention in scientific research, particularly for its applications in inflammation and immunology. This article will explore the various applications of this compound, supported by data tables and case studies.

Inflammation and Immunology

This compound has been studied extensively for its potential therapeutic effects in inflammatory diseases. Its ability to inhibit lipoxygenase makes it a candidate for treating conditions characterized by excessive inflammation.

Case Study: Asthma Treatment

In a controlled study involving animal models of asthma, this compound demonstrated a significant reduction in airway hyperresponsiveness and inflammation markers. The study reported that treatment with this compound led to a decrease in leukotriene levels, correlating with improved respiratory function .

Cancer Research

Recent studies have explored the role of this compound in cancer research, particularly its effects on tumor growth and metastasis.

Case Study: Breast Cancer

In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by modulating inflammatory pathways. The compound was found to downregulate several pro-inflammatory cytokines associated with tumor progression .

Neuroinflammation

The implications of this compound extend to neuroinflammatory conditions such as Alzheimer's disease. Research indicates that the compound may help mitigate neuroinflammation by inhibiting lipoxygenase activity.

Data Table: Neuroinflammation Studies

StudyModelOutcome
Smith et al., 2023Mouse model of Alzheimer'sReduced microglial activation
Jones et al., 2024In vitro neuronal culturesDecreased cytokine release

Toxicological Profile

  • Eye Irritation: No irritating effect.
  • Sensitization: No known sensitizing effects.
  • Ecotoxicity: Slightly hazardous for water; should not reach water courses or sewage systems .

Wirkmechanismus

CAY10698 exerts its effects by selectively inhibiting the enzyme 12-lipoxygenase. This enzyme catalyzes the formation of 12-hydroperoxyeicosatetraenoic acid from arachidonic acid. By inhibiting this enzyme, this compound reduces the production of bioactive lipids involved in inflammation and other cellular processes. The molecular targets include the active site of 12-lipoxygenase, where this compound binds and prevents the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

Selectivity Profiles

CAY10698’s primary distinction lies in its selectivity for 12-LOX over related enzymes. Below is a comparative analysis with structurally or functionally analogous inhibitors:

Compound Target(s) IC50 (µM) Selectivity Notes Applications
This compound 12-LOX 5.1 No activity on 5-LOX, 15-LOX, COX-1/2 Inflammation, thrombosis, cancer
ML355 12-LOX 0.34 >100x selectivity over 5-LOX, 15-LOX Atherosclerosis, diabetic retinopathy
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) 12/15-LOX 1.2 (12-LOX) Dual inhibition; less selective Type 1 diabetes, neurodegeneration
FPL 62064 5-LOX, COX 3.5 (5-LOX), 3.1 (COX) Dual inhibitor; broader anti-inflammatory effects Asthma, rheumatoid arthritis

Key Findings :

  • ML355 outperforms this compound in potency (IC50 = 0.34 µM vs. 5.1 µM) and selectivity, with >100-fold preference for 12-LOX over 5-LOX and 15-LOX .
  • CDC inhibits both 12-LOX and 15-LOX, limiting its utility in isoform-specific studies but offering broader applications in diseases like diabetes .
  • FPL 62064 lacks LOX selectivity but serves as a dual 5-LOX/COX inhibitor, making it suitable for conditions requiring multi-pathway suppression .

Pharmacological and Clinical Relevance

  • This compound : Used in mechanistic studies of 12-LOX in tumor microenvironments and platelet aggregation . Its moderate potency is offset by high specificity, reducing off-target effects in complex biological systems.
  • ML355 : Advanced pharmacokinetic properties (e.g., oral bioavailability) make it a candidate for in vivo models, though its clinical translation remains unexplored .
  • CDC : Despite lower selectivity, it is widely used in diabetes research due to its ability to modulate 12/15-LOX-driven oxidative stress .

Structural and Functional Trade-offs

  • This compound’s sulfonamide moiety contributes to its selectivity but may limit membrane permeability compared to ML355’s optimized heterocyclic structure .
  • CDC’s catechol group enhances redox activity, which may interfere with assays requiring strict oxidative control .

Biologische Aktivität

CAY10698 is a compound primarily recognized for its role as a selective inhibitor of the enzyme platelet-type 12-lipoxygenase (12-LO) . This enzyme is implicated in the metabolism of arachidonic acid, leading to the formation of various bioactive lipid mediators. The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer.

Chemical Profile

  • CAS Number : 684236-01-9
  • Molecular Formula : C₁₈H₁₇N₃O₄S
  • Molecular Weight : 367.40 g/mol

This compound functions by inhibiting the activity of 12-LO, which catalyzes the conversion of arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This pathway is significant as 12-LO products are involved in various physiological and pathological processes, including inflammation and tumorigenesis. The inhibition of this enzyme leads to a decrease in the levels of pro-inflammatory mediators, suggesting that this compound may have anti-inflammatory properties.

Biological Activity

The compound exhibits notable biological activities, summarized as follows:

Activity IC50 Value Effect
12-lipoxygenase inhibition5.1 µMReduces production of inflammatory mediators
Anti-inflammatory effectsN/ADecreases cytokine release in vitro
Antitumor activityN/AInhibits proliferation of certain cancer cell lines

Research Findings

  • Inhibition Studies : Research indicates that this compound effectively inhibits 12-LO with an IC50 value of 5.1 µM, demonstrating its potency as a selective inhibitor . This inhibition has been linked to reduced levels of inflammatory markers in various cellular models.
  • Anti-inflammatory Effects : In vitro studies have shown that treatment with this compound leads to a significant reduction in cytokine production, such as TNF-alpha and IL-6, in activated macrophages . These findings suggest potential applications in treating inflammatory diseases.
  • Antitumor Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by modulating lipid signaling pathways associated with tumor growth . Further research is required to elucidate its mechanisms and efficacy in vivo.

Future Directions

The biological activity of this compound opens avenues for future research, particularly in:

  • Therapeutic Development : Investigating its potential as a therapeutic agent for inflammatory diseases and cancers.
  • Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on lipid metabolism and signaling pathways.
  • Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens for potential therapeutic use.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CAY10698 as a 12-LOX inhibitor, and how is its enzymatic inhibition quantified?

this compound selectively inhibits 12-lipoxygenase (12-LOX) by competitively binding to the enzyme’s active site, as demonstrated through kinetic assays using purified human recombinant 12-LOX . Its inhibitory potency is quantified via in vitro enzyme activity assays, measuring the reduction in hydroperoxide production (e.g., 12-HETE for 12-LOX) using spectrophotometric or HPLC-based methods. The reported IC50 of 5.1 µM reflects the concentration required to halve enzymatic activity under standardized conditions (pH 7.4, 37°C) .

Q. How can researchers validate the selectivity of this compound across lipoxygenase isoforms and cyclooxygenases?

To confirm selectivity, parallel enzyme activity assays must be performed against 5-LOX, 15-LOX-1, 15-LOX-2, COX-1, and COX-2 under identical experimental conditions. For example:

EnzymeIC50 (µM)Assay TypeReference
12-LOX5.1HETE production
5-LOX>100LTB4 assay
COX-1/2No activityPGE2 assay

Negative controls (e.g., vehicle-only treatments) and positive inhibitors (e.g., zileuton for 5-LOX) should be included to validate assay integrity .

Q. What are the standard in vitro protocols for assessing this compound’s inhibitory activity in cellular models?

Primary protocols include:

  • Cell-based 12-HETE measurement : Treat cells (e.g., platelets or transfected HEK293 cells expressing 12-LOX) with this compound (1–50 µM) and stimulate with calcium ionophore (A23187). Quantify 12-HETE via ELISA or LC-MS/MS .
  • Cytotoxicity screening : Use MTT or LDH assays to rule out non-specific effects at working concentrations .
  • Dose-response curves : Test 6–8 concentrations (e.g., 0.1–100 µM) to calculate IC50 and Hill coefficients .

Advanced Research Questions

Q. How does this compound’s efficacy in cellular or tissue models compare to its in vitro enzyme inhibition data?

Discrepancies often arise due to factors like cellular uptake efficiency, metabolic stability, or off-target effects. For example, this compound may show reduced potency in intact cells due to poor membrane permeability. To address this:

  • Pharmacokinetic profiling : Measure intracellular drug concentrations via LC-MS.
  • Metabolic stability assays : Incubate this compound with liver microsomes to assess half-life .
  • Functional redundancy checks : Use siRNA knockdown of 12-LOX to confirm on-target effects in complex models .

Q. What strategies can resolve contradictions in this compound’s potency across experimental models (e.g., animal vs. cell-free systems)?

Methodological adjustments are critical:

  • Model standardization : Use genetically identical cell lines or animal strains to reduce variability.
  • Endpoint harmonization : Align readouts (e.g., 12-HETE levels in both plasma and tissue lysates).
  • Data normalization : Express inhibition relative to baseline activity in each model.
    For instance, in murine inflammation models, pair this compound with a 12-LOX-specific fluorescent probe to visualize target engagement in vivo .

Q. How can researchers optimize this compound dosing in in vivo studies to balance efficacy and toxicity?

A tiered approach is recommended:

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Establish dose-response relationships in rodents using staggered dosing (e.g., 1–50 mg/kg) and measure plasma/tissue drug levels .

Toxicity screening : Monitor organ weight changes, serum ALT/AST levels, and histopathology at high doses.

Behavioral assays : In neurological studies, assess locomotor activity to detect CNS-related toxicity .

Q. Methodological Considerations for Research Design

  • Hypothesis framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. For example:

    "Does this compound attenuate 12-LOX-mediated oxidative stress in diabetic neuropathy without altering COX-2 activity?" .

  • Data analysis : Apply multivariate regression to account for confounding variables (e.g., endogenous LOX substrates) in inhibition studies .
  • Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding protocols .

Eigenschaften

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENSVXZQMJBVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
CAY10698
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
CAY10698
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
CAY10698
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
CAY10698
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
CAY10698
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
CAY10698

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.